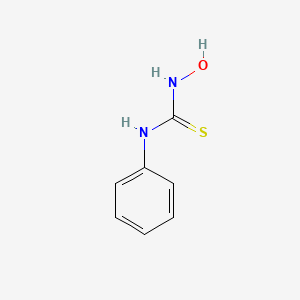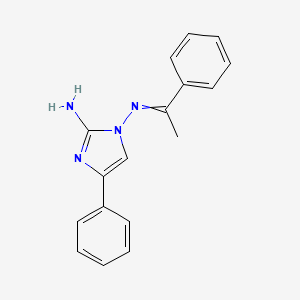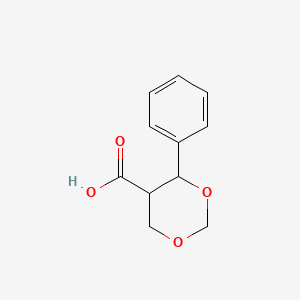
4-Cyclohexylbutane-1,2-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Cyclohexylbutane-1,2-diol: is an organic compound that belongs to the class of cycloalkanes It consists of a cyclohexane ring attached to a butane chain with two hydroxyl groups at the first and second carbon positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclohexylbutane-1,2-diol can be achieved through several methods. One common approach involves the dihydroxylation of 4-cyclohexyl-1-butene using osmium tetroxide or potassium permanganate as oxidizing agents. The reaction typically occurs under mild conditions and results in the formation of the diol.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the catalytic hydrogenation of 4-cyclohexyl-1-butene followed by oxidation. This method allows for large-scale production with high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Cyclohexylbutane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The diol can be oxidized to form ketones or aldehydes using oxidizing agents such as periodic acid or lead tetraacetate.
Reduction: Reduction of the diol can lead to the formation of corresponding alkanes.
Substitution: The hydroxyl groups can be substituted with halogens or other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Periodic acid (HIO4), lead tetraacetate (Pb(OAc)4)
Reduction: Hydrogen gas (H2) with a palladium catalyst
Substitution: Thionyl chloride (SOCl2) for halogenation
Major Products:
Oxidation: Formation of cyclohexylbutanone or cyclohexylbutanal
Reduction: Formation of cyclohexylbutane
Substitution: Formation of halogenated derivatives
Applications De Recherche Scientifique
4-Cyclohexylbutane-1,2-diol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biological systems and as a building block for bioactive compounds.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Mécanisme D'action
The mechanism of action of 4-Cyclohexylbutane-1,2-diol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with other molecules, influencing their reactivity and stability. The cyclohexane ring provides structural rigidity, which can affect the compound’s overall behavior in chemical and biological systems.
Comparaison Avec Des Composés Similaires
- 1-Cyclohexylbutane-1,3-diol
- Cyclohexylmethanol
- Cyclohexylbutanone
Comparison: 4-Cyclohexylbutane-1,2-diol is unique due to the presence of two hydroxyl groups at adjacent carbon positions, which imparts distinct chemical properties compared to similar compounds. For instance, 1-Cyclohexylbutane-1,3-diol has hydroxyl groups at non-adjacent positions, leading to different reactivity and applications.
Propriétés
Numéro CAS |
106731-38-8 |
|---|---|
Formule moléculaire |
C10H20O2 |
Poids moléculaire |
172.26 g/mol |
Nom IUPAC |
4-cyclohexylbutane-1,2-diol |
InChI |
InChI=1S/C10H20O2/c11-8-10(12)7-6-9-4-2-1-3-5-9/h9-12H,1-8H2 |
Clé InChI |
ZVJZCPXIHWFHMH-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)CCC(CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-[2-(4-bromophenoxy)ethoxy]-4-oxo-1H-quinoline-3-carboxylic acid](/img/structure/B13995414.png)

![4-Chloro-6-(1-methylpyrazol-4-yl)thieno[3,2-d]pyrimidine](/img/structure/B13995419.png)
![N,N-bis(2-chloroethyl)-3-phenyl-2-[(2,2,2-trichloroacetyl)amino]propanamide](/img/structure/B13995427.png)

![N,2-dibenzyl-1-[(3,4-dimethoxyphenyl)methyl]-7-methoxy-1H-isoquinolin-6-amine](/img/structure/B13995440.png)







